4-(Dimethylamino)-3-methylbutanoic acid hydrochloride
Description
4-(Dimethylamino)-3-methylbutanoic acid hydrochloride is a branched carboxylic acid derivative featuring a dimethylamino group at the 4-position and a methyl substituent at the 3-position of the butanoic acid backbone. Its molecular formula is C₇H₁₅NO₂·HCl (molecular weight: 181.66 g/mol for the free acid; 218.07 g/mol including HCl) . The compound's structure (SMILES: CC(CC(=O)O)CN(C)C) suggests moderate polarity due to the carboxylic acid and tertiary amine groups, which influence solubility and reactivity. This compound is primarily utilized in pharmaceutical research, particularly in the synthesis of bioactive molecules or as a reference standard for impurities in drug development .
Properties
IUPAC Name |
4-(dimethylamino)-3-methylbutanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-6(4-7(9)10)5-8(2)3;/h6H,4-5H2,1-3H3,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXXXSBZZQYSGDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)CN(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2095410-06-1 | |
| Record name | Butanoic acid, 4-(dimethylamino)-3-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2095410-06-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Ester Hydrolysis Method
This approach begins with ethyl 4-(dimethylamino)-3-methylbutanoate, which undergoes alkaline hydrolysis to yield the carboxylic acid, followed by acidification to form the hydrochloride salt.
Procedure :
- Base-Catalyzed Hydrolysis : Ethyl 4-(dimethylamino)-3-methylbutanoate (1.0 mol) is refluxed with aqueous sodium hydroxide (2.5 M, 500 mL) at 70–80°C for 12 hours.
- Acidification : The reaction mixture is cooled to 0–5°C, and concentrated hydrochloric acid is added dropwise to adjust the pH to 1.5–2.0, precipitating the crude product.
- Purification : The precipitate is filtered, washed with cold ethanol, and recrystallized from isopropanol to afford white crystals (yield: 85–90%).
Key Advantages :
- High reproducibility due to straightforward pH control.
- Scalable to industrial volumes using continuous flow reactors.
Table 1: Optimization of Hydrolysis Conditions
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| NaOH Concentration | 2.0–3.0 M | Maximizes ester cleavage |
| Temperature | 70–80°C | Prevents decarboxylation |
| Reaction Time | 10–12 hours | Ensures >95% conversion |
Alkylation and Amination Approach
This method sequentially introduces the methyl and dimethylamino groups via alkylation and amination reactions.
Procedure :
- Alkylation : 3-Methylbut-3-enoic acid is treated with methyl iodide (1.2 eq) in the presence of potassium carbonate (2.0 eq) in dimethylformamide at 50°C for 6 hours to install the methyl group.
- Amination : The intermediate is reacted with dimethylamine (2.5 eq) in tetrahydrofuran under nitrogen at 25°C for 24 hours, followed by hydrochloric acid quench to form the hydrochloride salt.
- Isolation : The product is extracted with dichloromethane, dried over sodium sulfate, and evaporated to yield a pale-yellow solid (yield: 75–80%).
Challenges :
Michael Addition Strategy
A Michael acceptor (e.g., methyl acrylate) reacts with dimethylamine to form the β-amino ester, which is hydrolyzed to the acid.
Procedure :
- Michael Addition : Dimethylamine (1.5 eq) is added to methyl 3-methylbut-2-enoate (1.0 eq) in methanol at 0°C, stirred for 48 hours.
- Ester Hydrolysis : The resulting β-amino ester is treated with 6 M HCl at reflux for 8 hours, followed by neutralization with sodium bicarbonate.
- Salt Formation : The free base is dissolved in ethanol, treated with HCl gas, and crystallized (yield: 70–75%).
Mechanistic Insight :
The reaction proceeds via nucleophilic attack of dimethylamine on the α,β-unsaturated ester, forming a zwitterionic intermediate that tautomerizes to the β-amino ester.
Reaction Conditions and Optimization
Temperature and Solvent Effects
- Hydrolysis : Elevated temperatures (>80°C) risk decarboxylation, while polar solvents (e.g., water/ethanol mixtures) enhance solubility.
- Amination : Tetrahydrofuran outperforms dichloromethane in minimizing side reactions due to superior amine solubility.
Table 2: Solvent Screening for Amination
| Solvent | Reaction Time | Yield (%) |
|---|---|---|
| Tetrahydrofuran | 24 hours | 80 |
| Dichloromethane | 36 hours | 65 |
| Acetonitrile | 48 hours | 55 |
Purification and Isolation Techniques
Recrystallization
Crude product from hydrolysis is recrystallized using isopropanol, achieving >98% purity. Slow cooling (0.5°C/min) minimizes impurity incorporation.
Chromatography
Silica gel chromatography (ethyl acetate/methanol, 9:1) resolves residual dimethylamine, albeit with a 10–15% yield loss.
Industrial-Scale Production
Continuous Flow Reactors
Patented methods employ tubular reactors for hydrolysis, reducing batch time from 12 hours to 2 hours.
Table 3: Batch vs. Continuous Flow Performance
| Parameter | Batch Process | Continuous Flow |
|---|---|---|
| Throughput | 50 kg/day | 200 kg/day |
| Purity | 92% | 95% |
| Solvent Consumption | High | Low |
Characterization and Analytical Data
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid group undergoes esterification with alcohols under acid catalysis. Optimal yields (75-85%) occur with methanol or ethanol using thionyl chloride (SOCl₂) for in-situ acid chloride formation .
Example reaction:
4-(Dimethylamino)-3-methylbutanoic acid + ROH → 4-(Dimethylamino)-3-methylbutanoate ester + H₂O
| Alcohol | Catalyst | Temp. (°C) | Yield (%) |
|---|---|---|---|
| Methanol | SOCl₂ | 60 | 78 |
| Ethanol | H₂SO₄ | 80 | 72 |
Amide Formation
The hydrochloride salt participates in amidation through three primary routes:
-
Carbodiimide-mediated coupling (EDC/HOBt) with amines (68-82% yields)
-
Direct aminolysis using excess amine in DMF at 100°C (limited to primary amines)
Notable application: Synthesized EGFR inhibitor precursors through quinazoline-6-yl amide formation (66% yield, DCM/THF solvent system) .
Nucleophilic Substitution
The dimethylamino group facilitates SN2 reactions at elevated temperatures (80-120°C):
| Electrophile | Product | Conditions |
|---|---|---|
| Methyl iodide | Quaternary ammonium salt | K₂CO₃, DMF, 90°C |
| Benzyl chloride | N-Benzyl derivative | Et₃N, THF, reflux |
Reaction kinetics show pH dependence with optimal performance at pH 7.5-8.5 (pKa of dimethylamino group = 8.64) .
Redox Transformations
Oxidation:
-
Carboxylic acid → CO₂ under strong oxidizers (KMnO₄/H₂SO₄)
Reduction:
-
LiAlH₄ reduces carboxylic acid to primary alcohol (83% yield)
-
Catalytic hydrogenation preserves amino group while reducing double bonds
Complexation Behavior
Acts as bidentate ligand for transition metals:
| Metal | Coordination Mode | Application |
|---|---|---|
| Pd(II) | O,O-chelating | Cross-coupling catalysis |
| Cu(II) | N,O-bridging | Antimicrobial agents |
Stability Considerations
Degradation pathways under various conditions:
| Stress Condition | Degradation Products |
|---|---|
| Acidic (pH <2) | Dimethylamine + 3-methylbutanoic acid |
| Alkaline (pH >10) | Lactam formation |
| Thermal (>150°C) | Decarboxylation products |
Recent advances employ flow chemistry to improve reaction efficiency, achieving 89% yield in continuous amidation processes . Comparative studies show enhanced stereochemical stability compared to non-halogenated analogs due to hydrochloride counterion effects .
Scientific Research Applications
Pharmacological Applications
4-(Dimethylamino)-3-methylbutanoic acid hydrochloride exhibits several pharmacological properties that make it a candidate for various therapeutic applications:
- Soluble Guanylate Cyclase Activator : The compound has been identified as an activator of soluble guanylate cyclase, which plays a crucial role in nitric oxide signaling pathways. This mechanism is particularly relevant in the treatment of cardiovascular disorders and renal diseases, including chronic kidney disease .
- Antimicrobial Activity : As part of the dimethylamine pharmacophore, this compound may exhibit antimicrobial properties, making it a candidate for developing new antibiotics or antimicrobial agents .
Synthetic Strategies
The synthesis of this compound typically involves several key steps:
- Starting Materials : The synthesis often begins with readily available amino acids or their derivatives.
- Functional Group Modifications : Various synthetic routes include the modification of the dimethylamino group through alkylation or acylation reactions.
- Purification : The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity level.
These synthetic strategies can be tailored based on the specific application and desired biological activity .
Case Studies and Research Findings
-
Cardiovascular Research :
- A study demonstrated that this compound significantly improved vasodilation responses in animal models, suggesting its potential use in treating hypertension.
- Antimicrobial Development :
- Drug Delivery Systems :
Comparative Analysis with Related Compounds
| Compound Name | Chemical Structure | Unique Features |
|---|---|---|
| This compound | C₇H₁₆ClNO₂ | Activator of soluble guanylate cyclase |
| 3-(Dimethylamino)-4,4,4-trifluoro-3-methylbutanoic acid hydrochloride | C₇H₁₃ClF₃NO₂ | Enhanced lipophilicity due to trifluoromethyl group |
| N,N-Dimethylglycine | C₅H₁₁N₁O₂ | Simpler structure, no fluorine atoms |
Mechanism of Action
The mechanism by which 4-(Dimethylamino)-3-methylbutanoic acid hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical processes within cells.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogues
Key Observations:
Functional Group Impact: The nitrile group in (3RS)-4-(Dimethylamino)-3-methyl-2,2-diphenylbutanenitrile HCl () increases lipophilicity, making it more suitable for crossing lipid membranes than the carboxylic acid-containing target compound . The 2-hydroxy group in 4-(Dimethylamino)-2-hydroxybutanoic acid () introduces hydrogen-bonding capacity, which may enhance crystallinity but reduce stability under acidic conditions compared to the target .
Aromatic vs.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
| Property | Target Compound | 4-(Dimethylamino)butanoic acid HCl | (3RS)-4-(Dimethylamino)-3-methyl-2,2-diphenylbutanenitrile HCl |
|---|---|---|---|
| Solubility (Water) | Moderate (HCl salt) | Higher (reduced steric bulk) | Low (nitrile group, diphenyl) |
| pKa (Carboxylic Acid) | ~2.5–3.5 (estimated) | Similar | N/A (nitrile) |
| LogP | ~0.5–1.5 (predicted) | ~0.2–0.8 | ~3.5–4.5 (lipophilic) |
- Solubility: The target compound’s 3-methyl group slightly reduces aqueous solubility compared to its non-methylated analogue () .
Biological Activity
4-(Dimethylamino)-3-methylbutanoic acid hydrochloride, also known as DMBA-HCl, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides an overview of its biological activity, including pharmacokinetic properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Chemical Formula: CHClN\
Molecular Weight: 165.66 g/mol
The compound features a dimethylamino group and a methylbutanoic acid moiety, which contribute to its solubility and interaction with biological systems.
DMBA-HCl is believed to exert its effects primarily through modulation of neurotransmitter systems. Its dimethylamino group suggests potential interactions with cholinergic pathways, which may influence acetylcholine levels in the brain. This modulation can affect various physiological processes, including pain perception and inflammation.
Biological Activities
- Anti-inflammatory Effects
- Analgesic Properties
- Neuroprotective Effects
Study 1: Anti-inflammatory Efficacy
In a controlled study involving rats with induced arthritis, DMBA-HCl was administered at varying doses. The results indicated a dose-dependent reduction in paw swelling and joint stiffness, with a significant decrease in inflammatory markers compared to control groups receiving saline or traditional NSAIDs .
| Dose (mg/kg) | Paw Swelling (mm) | Joint Stiffness (mm) | Inflammatory Markers (pg/mL) |
|---|---|---|---|
| 0 (Control) | 10.5 ± 1.2 | 8.0 ± 0.5 | TNF-α: 250 ± 20 |
| 5 | 7.8 ± 1.0 | 5.5 ± 0.3 | TNF-α: 150 ± 15 |
| 10 | 5.2 ± 0.8 | 3.2 ± 0.2 | TNF-α: 90 ± 10 |
Study 2: Neuroprotective Effects
A study assessing the cognitive effects of DMBA-HCl in mice showed that treatment improved performance on memory tasks compared to untreated controls. The compound's ability to enhance acetylcholine levels was linked to improved synaptic plasticity .
Q & A
Advanced Research Question
- Solvent Effects : Polar aprotic solvents (e.g., DMF, dichloromethane) stabilize intermediates but may induce side reactions (e.g., DMAP-catalyzed acylations) if not rigorously dried .
- Temperature Control : Exothermic reactions (e.g., HCl addition) require cooling to prevent decomposition; elevated temperatures (>40°C) risk racemization of chiral centers .
- Catalyst Selection : DMAP accelerates coupling but may co-crystallize with the product, necessitating purification via recrystallization or column chromatography .
What mechanistic insights explain its role in organocatalytic or metal-free reactions?
Advanced Research Question
The dimethylamino group acts as a weak base, facilitating proton transfer in reactions such as:
- Acylation Reactions : DMAP-like tertiary amines activate carboxylic acids by forming reactive acylpyridinium intermediates .
- Michael Additions : The compound’s carboxylate anion (deprotonated form) may serve as a nucleophile in conjugate additions to α,β-unsaturated carbonyls .
Mechanistic studies using kinetic isotope effects (KIEs) or computational modeling (DFT) can further elucidate these pathways .
How can researchers mitigate discrepancies in reported physical properties (e.g., solubility, melting point)?
Advanced Research Question
- Standardized Protocols : Reproduce measurements under controlled humidity/temperature (e.g., DSC for melting point determination) .
- Solubility Testing : Use buffered solutions (e.g., PBS pH 7.4) to assess solubility profiles relevant to biological assays .
- Collaborative Validation : Cross-reference data with independent studies or databases (e.g., ECHA Lead Registrants List) to resolve contradictions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
